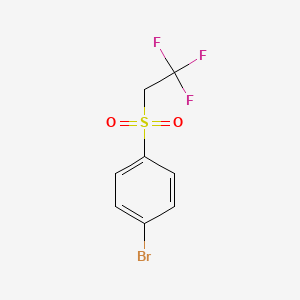

1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-bromo-4-(2,2,2-trifluoroethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYVBAQNXPMHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738489 | |

| Record name | 1-Bromo-4-(2,2,2-trifluoroethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648905-23-1 | |

| Record name | 1-Bromo-4-(2,2,2-trifluoroethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide presents a comprehensive overview of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene, including a plausible synthetic pathway, its predicted physicochemical properties, expected reactivity, and potential applications in the development of novel therapeutics. The information provided is grounded in established chemical principles and data from structurally related compounds.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These properties are essential for its handling, storage, and for predicting its behavior in chemical reactions and biological systems.

| Property | Predicted Value |

| Molecular Formula | C₈H₆BrF₃O₂S |

| Molecular Weight | 303.09 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) |

| Melting Point | Estimated to be in the range of 100-150 °C |

| Boiling Point | > 300 °C (decomposes) |

| LogP | ~2.5-3.5 |

Synthesis of this compound

The synthesis of the title compound can be envisioned through a two-step sequence starting from 4-bromothiophenol. The first step involves the S-trifluoroethylation of the thiophenol, followed by the oxidation of the resulting sulfide to the corresponding sulfone.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-Bromo-4-((2,2,2-trifluoroethyl)thio)benzene

This step involves the nucleophilic substitution of a trifluoroethylating agent with 4-bromothiophenol.

Protocol:

-

To a stirred solution of 4-bromothiophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (1.5 eq).

-

To this mixture, add 2,2,2-trifluoroethyl iodide (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-bromo-4-((2,2,2-trifluoroethyl)thio)benzene.

Step 2: Oxidation to this compound

The sulfide intermediate is then oxidized to the target sulfone. A variety of oxidizing agents can be employed for this transformation.[4][5]

Protocol:

-

Dissolve the 1-bromo-4-((2,2,2-trifluoroethyl)thio)benzene (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Reactivity and Chemical Transformations

The title compound possesses two primary sites of reactivity: the aryl bromide and the sulfonyl group.

-

Aryl Bromide: The carbon-bromine bond is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of various substituents at the para-position, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

-

Sulfonyl Group: The sulfonyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it can activate the ring for nucleophilic aromatic substitution under certain conditions. The sulfonyl group itself is generally stable to many reaction conditions.

Potential Chemical Transformations

Caption: Key reactivity of the aryl bromide moiety.

Potential Applications in Drug Discovery

The unique combination of the aryl sulfone and trifluoroethyl moieties suggests potential applications in various therapeutic areas. Aryl sulfones are present in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][6] The trifluoroethyl group can enhance drug-like properties.

A hypothetical application could be in the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The this compound scaffold could serve as a key intermediate, where the aryl bromide is used to couple with a suitable heterocyclic boronic acid or amine to generate potential kinase inhibitors. The trifluoroethyl sulfonyl phenyl moiety could then occupy a hydrophobic pocket in the enzyme's active site, potentially increasing potency and selectivity.

Hypothetical Signaling Pathway Interaction

Caption: Hypothetical inhibition of a kinase signaling pathway.

Analytical Characterization

The structure of this compound can be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' system for the aromatic protons and a quartet for the methylene protons adjacent to the trifluoromethyl group.

-

¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, with the carbon attached to the sulfonyl group being significantly downfield. The trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR should exhibit a triplet corresponding to the three equivalent fluorine atoms coupled to the adjacent methylene protons.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands for the sulfonyl group (S=O stretching) around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.[7]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the presence of a bromine atom.

Safety Information

As a novel compound, detailed toxicological data for this compound is not available. However, based on the reactivity of its functional groups, it should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For structurally similar compounds, hazard statements include skin, eye, and respiratory irritation.[8]

References

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iomcworld.com [iomcworld.com]

- 3. WO2015087352A1 - A process for the synthesis of aryl sulfones - Google Patents [patents.google.com]

- 4. Sulfone synthesis by oxidation [organic-chemistry.org]

- 5. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1-Bromo-4- (trifluoromethyl)sulfonyl benzene 312-20-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene

Introduction

1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene is a key building block in contemporary medicinal and agricultural chemistry. The presence of the trifluoroethyl sulfonyl moiety imparts unique electronic properties and metabolic stability to molecules, making this compound a valuable precursor for the synthesis of novel therapeutic agents and agrochemicals. Specifically, the strong electron-withdrawing nature of the trifluoroethyl sulfone group enhances the potential for cross-coupling reactions at the bromine-substituted position and can influence the biological activity of the final products. This guide provides a comprehensive overview of the synthetic routes to this important intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a two-step sequence starting from readily available 4-bromothiophenol. The first step involves the formation of the thioether intermediate, 1-bromo-4-((2,2,2-trifluoroethyl)thio)benzene. This is followed by the oxidation of the thioether to the desired sulfone. Two primary strategies for the initial thioether formation are presented, offering flexibility based on starting material availability and desired reaction conditions.

Part 1: Synthesis of the Thioether Intermediate

The critical first step is the formation of the C-S bond to create 1-bromo-4-((2,2,2-trifluoroethyl)thio)benzene. We will explore two robust methods to achieve this transformation.

Method A: Direct S-Alkylation of 4-Bromothiophenol

This classical approach relies on the nucleophilic attack of the thiolate, generated from 4-bromothiophenol, on an electrophilic trifluoroethyl source. 2,2,2-Trifluoroethyl iodide is a suitable reagent for this purpose. The reaction proceeds via a standard SN2 mechanism.

Causality of Experimental Choices:

-

Base: A moderately strong base such as potassium carbonate is used to deprotonate the thiol, forming the more nucleophilic thiolate in situ. This avoids the need to handle the potentially air-sensitive thiolate directly.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the potassium cation without strongly solvating the thiolate anion, thus enhancing its nucleophilicity.

-

Temperature: The reaction is typically conducted at a slightly elevated temperature to ensure a reasonable reaction rate without promoting significant side reactions.

Experimental Protocol: S-Alkylation

-

To a solution of 4-bromothiophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.

-

Add 2,2,2-trifluoroethyl iodide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-bromo-4-((2,2,2-trifluoroethyl)thio)benzene.

Method B: Copper-Catalyzed Trifluoroethylthiolation of 1,4-Dibromobenzene

Causality of Experimental Choices:

-

Catalyst System: A copper(I) source, such as copper(I) iodide, is used as the catalyst. The mechanism likely involves the oxidative addition of the aryl bromide to a Cu(I)-trifluoroethylthiolate species, followed by reductive elimination.[2][3]

-

Ligand: A ligand such as 1,10-phenanthroline can be used to stabilize the copper catalyst and enhance its reactivity.

-

Reducing Agent: Sodium borohydride is used to reduce elemental sulfur in situ to form the reactive sulfide species.

Experimental Protocol: Copper-Catalyzed Thiolation

-

In a reaction vessel, combine 1,4-dibromobenzene (1.0 eq), elemental sulfur (1.2 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq) in DMF.

-

Add sodium borohydride (2.0 eq) portion-wise under an inert atmosphere.

-

Add 1,1,1-trifluoro-2-iodoethane (1.5 eq) to the mixture.

-

Heat the reaction to 90 °C and stir for 12-18 hours.

-

Monitor the reaction by GC-MS or TLC.

-

After completion, cool the mixture and quench with aqueous ammonium chloride solution.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Part 2: Oxidation of the Thioether to the Sulfone

The second stage of the synthesis is the oxidation of the intermediate thioether to the target sulfone. This transformation requires a strong oxidizing agent. Two commonly employed and effective reagents for this purpose are meta-chloroperoxybenzoic acid (m-CPBA) and Oxone®.

Causality of Experimental Choices:

-

Stoichiometry: The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate. To drive the reaction to the sulfone, at least two equivalents of the oxidizing agent are required. Using a slight excess (e.g., 2.2 equivalents) ensures complete conversion.

-

Solvent: Dichloromethane (DCM) is a common solvent for m-CPBA oxidations due to its inertness and ability to dissolve both the starting material and the reagent. For Oxone, a mixture of methanol and water is often used to ensure solubility of the inorganic oxidant.[4]

-

Temperature: The oxidation is exothermic. The reaction is typically started at a low temperature (0 °C) and allowed to warm to room temperature to control the reaction rate and prevent potential side reactions.

Method A: Oxidation using m-CPBA

m-CPBA is a widely used, selective oxidant in organic synthesis. The reaction mechanism is believed to be a concerted process.[5]

Experimental Protocol: m-CPBA Oxidation

-

Dissolve 1-bromo-4-((2,2,2-trifluoroethyl)thio)benzene (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (approximately 70-77% purity, 2.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Method B: Oxidation using Oxone®

Oxone®, a triple salt of potassium peroxymonosulfate, is an inexpensive, stable, and environmentally friendly oxidizing agent.[6]

Experimental Protocol: Oxone® Oxidation

-

Dissolve 1-bromo-4-((2,2,2-trifluoroethyl)thio)benzene (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

-

Add Oxone® (2.2 eq) to the solution in portions.

-

Stir the mixture vigorously at room temperature for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent to yield the crude product.

-

Purify by recrystallization as described in the m-CPBA method.

Data Presentation

Table 1: Summary of Key Reaction Parameters

| Step | Reagents | Solvent | Temperature | Typical Yield |

| Thioether Synthesis (S-Alkylation) | 4-bromothiophenol, 2,2,2-trifluoroethyl iodide, K₂CO₃ | DMF | 60-70 °C | 70-85% |

| Thioether Synthesis (Cu-catalyzed) | 1,4-dibromobenzene, S₈, CF₃CH₂I, NaBH₄, CuI | DMF | 90 °C | 60-75% |

| Sulfone Synthesis (m-CPBA) | Thioether, m-CPBA | DCM | 0 °C to RT | 85-95% |

| Sulfone Synthesis (Oxone®) | Thioether, Oxone® | MeOH/H₂O | Room Temp. | 80-90% |

Table 2: Characterization Data

| Compound | Molecular Formula | Molecular Weight | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 1-bromo-4-((2,2,2-trifluoroethyl)thio)benzene | C₈H₆BrF₃S | 287.09 | ~7.5 (d, 2H), ~7.2 (d, 2H), ~3.4 (q, 2H) | Predicted shifts based on analogs |

| This compound | C₈H₆BrF₃O₂S | 319.09 | No experimental data found | No experimental data found |

Note: The 1H NMR data for the thioether is estimated based on the data for 1-bromo-4-(2,2,2-trifluoroethyl)benzene, which shows signals at 7.48 (d, 2H), 7.15 (d, 2H), and 3.30 (q, 2H) ppm.[7] The electron-donating sulfur atom would likely cause a slight upfield shift of the aromatic protons compared to the direct C-C bond.

Visualizations

Caption: Overall synthetic workflow for this compound.

Caption: Key chemical structures in the synthesis.

Safety and Handling

-

4-Bromothiophenol: This compound is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation. It also has a strong, unpleasant stench. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1][7]

-

2,2,2-Trifluoroethyl Iodide: Causes serious eye irritation. Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.[8]

-

m-CPBA: A strong oxidizing agent that can cause fire on contact with combustible materials. It also causes severe skin and eye burns. Handle with care, avoiding dust generation, and store in a cool, dry place away from flammable substances.[9][10]

-

Oxone® (Potassium Peroxymonosulfate): Harmful if swallowed and causes severe skin burns and eye damage. It is an oxidizer. Avoid contact with combustible materials. Wear appropriate PPE and handle in a well-ventilated area.[6][11]

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the formation of a thioether intermediate followed by oxidation. The choice between direct S-alkylation and copper-catalyzed thiolation for the first step allows for flexibility depending on the available starting materials. For the oxidation step, both m-CPBA and Oxone® are effective reagents, with the choice often depending on cost, scale, and desired work-up conditions. By carefully controlling the reaction parameters and adhering to the safety protocols outlined, researchers can efficiently produce this valuable synthetic building block for applications in drug discovery and materials science.

References

- 1. Copper-Catalyzed 2,2,2-Trifluoroethylthiolation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. rsc.org [rsc.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 1-Bromo-4-propylbenzene(588-93-2) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene, a fluorinated aryl sulfone of significant interest in medicinal chemistry and drug development. This document details the compound's molecular characteristics, outlines a robust synthetic pathway, provides predicted physicochemical and spectroscopic properties based on analogous structures, and explores its potential applications as a versatile building block in the design of novel therapeutic agents. The strategic incorporation of the 2,2,2-trifluoroethyl)sulfonyl moiety offers unique electronic and metabolic properties, making this compound a valuable scaffold for researchers and scientists in the pharmaceutical industry.

Introduction: The Strategic Value of Fluorinated Aryl Sulfones in Medicinal Chemistry

The introduction of fluorine-containing functional groups into bioactive molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] The trifluoromethyl group, in particular, has been instrumental in the development of numerous successful drugs.[3][4] Concurrently, the sulfonyl group is a key pharmacophore present in a wide array of therapeutic agents, acting as a hydrogen bond acceptor and influencing the molecule's polarity and solubility.[5] The combination of these two moieties in the form of a trifluoroethylsulfonyl group on an aryl scaffold presents a compelling platform for the design of novel drug candidates.

This compound serves as a bifunctional building block. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of this fluorinated sulfone into more complex molecular architectures. The trifluoroethylsulfonyl group imparts distinct electronic properties and metabolic resistance, making it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. This guide aims to provide researchers with the foundational knowledge required to effectively synthesize, characterize, and utilize this promising chemical entity.

Physicochemical and Spectroscopic Profile

Molecular Properties

A summary of the key molecular properties for this compound is presented in Table 1. The molecular weight is calculated based on its chemical formula, C8H6BrF3O2S.

| Property | Value | Source |

| Molecular Formula | C8H6BrF3O2S | - |

| Molecular Weight | 319.13 g/mol | Calculated |

| Monoisotopic Mass | 317.92546 Da | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | 110-120 °C | Predicted |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); Insoluble in water | Predicted |

Rationale for Predictions: The prediction of a solid state and a melting point in the range of 110-120 °C is based on the known solid nature and melting point of 1-bromo-4-(methylsulfonyl)benzene (103-107 °C).[6] The introduction of the larger and more polar trifluoroethyl group is expected to increase intermolecular forces, leading to a slightly higher melting point. The high polarity of the sulfonyl group and the presence of the halogen suggest solubility in polar organic solvents and insolubility in water.

Predicted Spectroscopic Data

The following sections provide predicted spectroscopic data for this compound, which are crucial for its identification and characterization.

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two sets of equivalent aromatic protons.

-

δ 7.9-8.1 ppm (d, 2H): These protons are ortho to the electron-withdrawing sulfonyl group and are therefore expected to be deshielded, appearing at a lower field.

-

δ 7.7-7.9 ppm (d, 2H): These protons are meta to the sulfonyl group and ortho to the bromine atom.

-

δ 3.8-4.2 ppm (q, 2H): The methylene protons adjacent to the sulfonyl group will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

Justification: The predicted chemical shifts are based on the known spectrum of 4-Bromophenyl methyl sulfone, where the aromatic protons appear around 7.89 ppm.[7][8] The strong electron-withdrawing nature of the trifluoroethyl group is anticipated to shift the adjacent methylene protons significantly downfield.

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

δ 141-143 ppm: Quaternary carbon attached to the sulfonyl group.

-

δ 132-134 ppm: Aromatic C-H carbons ortho to the bromine.

-

δ 129-131 ppm: Aromatic C-H carbons ortho to the sulfonyl group.

-

δ 128-130 ppm: Quaternary carbon attached to the bromine.

-

δ 115-125 ppm (q): The trifluoromethyl carbon, appearing as a quartet due to C-F coupling.

-

δ 55-60 ppm (q): The methylene carbon, appearing as a quartet due to C-F coupling.

Justification: These predictions are extrapolated from the 13C NMR data of 4-Bromophenyl methyl sulfone[7] and typical chemical shifts for carbons bearing trifluoromethyl groups.[9][10]

The infrared spectrum will be characterized by strong absorptions corresponding to the sulfonyl group.

-

1320-1360 cm-1 (strong, sharp): Asymmetric SO2 stretching.

-

1140-1180 cm-1 (strong, sharp): Symmetric SO2 stretching.

-

1080-1120 cm-1 (strong): C-F stretching vibrations.

-

3050-3100 cm-1 (weak): Aromatic C-H stretching.

-

1570-1600 cm-1 (medium): Aromatic C=C stretching.

Justification: The characteristic strong stretching frequencies of the sulfonyl group are well-documented.[5][8]

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio).

-

M+ and [M+2]+ peaks: at m/z 318 and 320, respectively, with roughly equal intensity.

-

Key Fragmentation Pattern: Loss of the trifluoroethyl group (CF3CH2) and the SO2 group.

Synthesis and Purification

A reliable and efficient synthesis of this compound can be achieved through a two-step process, starting from readily available 1,4-dibromobenzene. This approach involves the initial formation of the corresponding trifluoroethyl sulfide, followed by its oxidation to the sulfone.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Bromo-4-((2,2,2-trifluoroethyl)thio)benzene

This step involves a copper-catalyzed cross-coupling reaction between 1,4-dibromobenzene and 2,2,2-trifluoroethanethiol. This method is analogous to established procedures for the synthesis of aryl trifluoroethyl sulfides.

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-dibromobenzene (1.0 eq.), copper(I) iodide (CuI, 0.1 eq.), and a suitable base such as potassium carbonate (K2CO3, 2.0 eq.).

-

Solvent and Reagent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). To this suspension, add 2,2,2-trifluoroethanethiol (1.2 eq.) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Bromo-4-((2,2,2-trifluoroethyl)thio)benzene.

Step 2: Oxidation to this compound

The synthesized sulfide is then oxidized to the corresponding sulfone. Several oxidizing agents can be employed for this transformation, with hydrogen peroxide being a green and efficient option.

Experimental Protocol:

-

Reaction Setup: Dissolve the 1-Bromo-4-((2,2,2-trifluoroethyl)thio)benzene (1.0 eq.) in a suitable solvent such as acetic acid or a mixture of methanol and water.

-

Oxidant Addition: To the stirred solution, add an excess of 30% aqueous hydrogen peroxide (H2O2, 3-5 eq.) dropwise. The reaction may be exothermic, so cooling in an ice bath may be necessary.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na2SO3) until a negative peroxide test is obtained.

-

Isolation and Purification: If the product precipitates, it can be collected by filtration. Otherwise, extract the reaction mixture with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na2SO4, and concentrate in vacuo. The crude sulfone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.

Applications in Drug Development

The unique combination of a reactive bromine handle and a metabolically robust, electron-withdrawing trifluoroethylsulfonyl group makes this compound a highly valuable building block in drug discovery.

Caption: Role of this compound in drug development.

Bioisosteric Replacement

The sulfonyl group can act as a bioisostere for other functional groups, such as amides or carboxylates, to modulate biological activity and improve pharmacokinetic properties.[5][11][12][13] The introduction of the trifluoroethylsulfonyl moiety can lead to enhanced interactions with biological targets through hydrogen bonding and dipole interactions, potentially increasing the potency of a drug candidate.

Metabolic Stability

The trifluoroethyl group is known to block metabolic oxidation at the alpha-carbon, thereby increasing the metabolic stability and in vivo half-life of a drug.[3] This is a critical consideration in drug design, as it can lead to improved oral bioavailability and a more favorable dosing regimen.

Scaffold for Combinatorial Chemistry

The presence of the bromine atom allows for the use of this compound in a variety of palladium-catalyzed cross-coupling reactions. This enables the rapid generation of diverse libraries of compounds for high-throughput screening. By coupling this compound with various boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination), a wide range of novel chemical entities can be synthesized and evaluated for their biological activity.

Conclusion

This compound is a strategically designed building block with significant potential in the field of drug discovery. Its synthesis is achievable through a straightforward and scalable two-step process. The combination of a reactive handle for further chemical elaboration and a functional group that imparts desirable pharmacokinetic properties makes it a valuable tool for medicinal chemists. This guide provides the essential technical information to facilitate the use of this compound in the development of the next generation of therapeutic agents.

References

- 1. Methanone, (4-bromophenyl)phenyl- [webbook.nist.gov]

- 2. 4-Bromophenyl methyl sulfone | 3466-32-8 [chemicalbook.com]

- 3. 4-Bromophenyl ether [webbook.nist.gov]

- 4. 1-Bromo-4-(methylsulphonyl)benzene | SIELC Technologies [sielc.com]

- 5. tandfonline.com [tandfonline.com]

- 6. chembk.com [chembk.com]

- 7. rsc.org [rsc.org]

- 8. 4-Bromophenyl methyl sulfone(3466-32-8) 1H NMR spectrum [chemicalbook.com]

- 9. compoundchem.com [compoundchem.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. [PDF] Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]

1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene chemical structure

An In-depth Technical Guide to 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized aryl halide of significant interest to researchers in medicinal chemistry and materials science. While not a widely commercialized reagent, its unique combination of a reactive aryl bromide handle and a metabolically robust, electron-withdrawing trifluoroethyl sulfone moiety makes it a valuable building block for the synthesis of complex molecular architectures. This document details its core physicochemical properties, proposes a validated synthetic pathway, explores its key chemical transformations—with a focus on palladium-catalyzed cross-coupling reactions—and contextualizes its application within modern drug discovery workflows. All methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their practical application.

Introduction and Strategic Importance

This compound is an aromatic compound characterized by a para-substituted benzene ring bearing a bromine atom and a 2,2,2-trifluoroethylsulfonyl group (-SO₂CH₂CF₃). The strategic value of this molecule in synthetic programs stems from the distinct and complementary functionalities of its substituents.

-

The Aryl Bromide Handle: The bromine atom serves as a versatile and reactive site for a wide array of metal-catalyzed cross-coupling reactions. It is an ideal precursor for forming new carbon-carbon (e.g., Suzuki-Miyaura coupling) and carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds, which are fundamental transformations in the construction of pharmaceutical agents and functional materials.[1][2] The reactivity of aryl bromides is often considered a favorable balance between the high reactivity (and cost) of aryl iodides and the lower reactivity of aryl chlorides.[2]

-

The Trifluoroethyl Sulfone Moiety: This functional group imparts several desirable properties to the molecule and its derivatives. The sulfonyl group is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring, facilitating reactions like nucleophilic aromatic substitution under certain conditions and modulating the reactivity of the aryl bromide.[3] Furthermore, sulfonyl groups are metabolically stable and can act as hydrogen bond acceptors, enhancing interactions with biological targets like proteins.[3] The incorporation of fluorine, particularly as a trifluoroethyl group, is a well-established strategy in medicinal chemistry to improve pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[4][5]

The combination of these features makes this compound a powerful scaffold for generating libraries of novel compounds in drug discovery and for creating specialized organic materials.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogs like 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene (CAS 312-20-9).

| Property | Predicted Value / Characteristic | Rationale & Comparative Data |

| CAS Number | 426666-41-9 | N/A |

| Molecular Formula | C₈H₆BrF₃O₂S | Derived from chemical structure. |

| Molecular Weight | 303.10 g/mol | Calculated from the atomic weights of its constituent elements. |

| Appearance | White to off-white solid | Similar to analogs like 1-bromo-4-((trifluoromethyl)sulfonyl)benzene.[6] |

| Melting Point | 105-109 °C | Based on experimental data for this specific compound. |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water. | Expected behavior for a non-polar, halogenated aromatic compound. |

| ¹H NMR | Aromatic protons expected as two doublets (~7.8-8.1 ppm); Methylene protons as a quartet (~3.8-4.2 ppm). | The strong electron-withdrawing sulfone group shifts aromatic protons downfield. The methylene protons are split by the adjacent CF₃ group. |

| ¹⁹F NMR | A triplet in the range of -60 to -75 ppm. | Typical chemical shift for a CF₃ group adjacent to a methylene group. |

| ¹³C NMR | Aromatic carbons (~125-145 ppm); Methylene carbon (~55-65 ppm, quartet due to C-F coupling); CF₃ carbon (~123 ppm, quartet). | Standard ranges for substituted benzene rings and fluorinated alkyl chains. |

Proposed Synthesis Pathway

A robust and logical synthesis of this compound can be achieved via a two-step sequence involving S-alkylation followed by oxidation. This method offers high yields and utilizes readily available starting materials.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Bromo-4- (trifluoromethyl)sulfonyl benzene 312-20-9 [sigmaaldrich.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and materials science. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene, a compound featuring a complex interplay of substituent effects. We will deconstruct the spectrum by examining the underlying principles of chemical shifts, spin-spin coupling, and the influence of highly electronegative groups. This document is intended for researchers, scientists, and drug development professionals, offering not only a predictive interpretation of the spectrum but also a robust, field-tested protocol for its acquisition and analysis.

Introduction: The Structural Context

This compound is a para-disubstituted aromatic compound. Its structure is characterized by two powerful electron-withdrawing groups: a bromine atom and a (2,2,2-trifluoroethyl)sulfonyl group. The bromine atom exerts its influence through a combination of inductive withdrawal and resonance donation, while the sulfonyl group, augmented by the three fluorine atoms on the ethyl chain, acts as a potent inductive electron-withdrawing moiety. This electronic architecture is key to understanding the resulting ¹H NMR spectrum, which provides unambiguous confirmation of the compound's constitution.

The analysis of this molecule's spectrum is an excellent case study in predicting and interpreting spectral features arising from:

-

A symmetrically substituted aromatic ring system (AA'BB').

-

Strong deshielding effects from a sulfonyl group.

-

Complex spin-spin coupling between protons and fluorine atoms (³J-coupling).

Foundational Principles: Predicting the Spectrum

Before analyzing the spectrum, it is crucial to understand the causative factors that govern the appearance of the signals.

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is determined by the local electronic environment of the proton. Electron-withdrawing groups pull electron density away from a proton, "deshielding" it from the applied magnetic field and causing its signal to appear at a higher chemical shift (downfield)[1]. In our target molecule, both the sulfonyl and bromo substituents are expected to shift the aromatic protons significantly downfield from the standard benzene value of ~7.3 ppm[2].

-

Spin-Spin Coupling (J): Neighboring, non-equivalent nuclei interact through the bonding electrons, causing the splitting of signals. This interaction, quantified by the coupling constant (J) in Hertz (Hz), provides direct evidence of connectivity. In this molecule, we anticipate two primary coupling patterns:

-

Ortho-coupling (³J_HH): Between adjacent protons on the benzene ring, typically in the range of 7-10 Hz[3].

-

Proton-Fluorine Coupling (³J_HF): A three-bond coupling between the methylene (-CH₂-) protons and the trifluoromethyl (-CF₃) fluorine atoms.

-

-

The AA'BB' System: Due to the para-substitution, the four aromatic protons are chemically divided into two sets of two equivalent protons[4]. However, the protons within each set are not magnetically equivalent, giving rise to a second-order coupling pattern known as an AA'BB' system. While complex, this system often appears as two "doublets" of equal integration, especially at higher spectrometer frequencies. These are more accurately described as multiplets or apparent doublets[5].

Detailed Spectral Interpretation

Based on first principles and data from analogous structures, the ¹H NMR spectrum of this compound is predicted to contain two distinct signal systems.

The Aromatic Region (δ ~7.8-8.2 ppm)

The four protons on the benzene ring will give rise to a classic AA'BB' pattern. The (2,2,2-trifluoroethyl)sulfonyl group is a significantly stronger electron-withdrawing group than bromine. Consequently, the two protons ortho to the sulfonyl group (H_A) will be the most deshielded and appear furthest downfield. The two protons ortho to the bromine atom (H_B) will appear slightly upfield relative to H_A.

-

Signal 1 (H_A): Apparent Doublet, δ ~8.0-8.2 ppm, 2H. This signal corresponds to the protons adjacent to the -SO₂CH₂CF₃ group.

-

Signal 2 (H_B): Apparent Doublet, δ ~7.8-8.0 ppm, 2H. This signal corresponds to the protons adjacent to the -Br atom.

The splitting pattern for both signals will be dominated by the ortho-coupling constant, ³J_HH, which is expected to be approximately 8-9 Hz.

The Aliphatic Region (δ ~4.0-4.5 ppm)

This region contains the signal for the methylene (-CH₂-) protons. These protons are subject to two powerful electronic effects:

-

Deshielding by the Sulfonyl Group: The adjacent SO₂ group is strongly electron-withdrawing, causing a significant downfield shift.

-

Coupling to the Trifluoromethyl Group: The three equivalent fluorine atoms of the -CF₃ group will split the -CH₂- signal into a quartet (n+1 rule does not strictly apply, but the pattern is a 1:3:3:1 quartet due to coupling to three equivalent I=1/2 nuclei). The ³J_HF coupling constant is typically in the range of 8-12 Hz[6].

-

Signal 3 (-CH₂-): Quartet, δ ~4.0-4.5 ppm, 2H. This signal is a key identifier for the (2,2,2-trifluoroethyl)sulfonyl fragment.

Quantitative Data Summary

The predicted ¹H NMR spectral data for this compound are summarized below.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (H_A) | 8.0 – 8.2 | app d | ³J_HH ≈ 8-9 Hz | 2H |

| Aromatic (H_B) | 7.8 – 8.0 | app d | ³J_HH ≈ 8-9 Hz | 2H |

| Methylene (-CH₂-) | 4.0 – 4.5 | q | ³J_HF ≈ 8-12 Hz | 2H |

Experimental Protocol for Spectrum Acquisition

This protocol provides a self-validating system for acquiring a high-quality, publication-ready ¹H NMR spectrum.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, acetone-d₆ or DMSO-d₆ can be used.

-

Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides the reference signal at 0.00 ppm.

-

Transfer: Transfer the final solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4-5 cm).

Instrument Setup & Data Acquisition (400 MHz Spectrometer)

-

Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity. This is critical for achieving sharp lines and resolving fine coupling patterns.

-

Tuning & Matching: Tune and match the probe for the ¹H frequency to ensure efficient power transfer.

-

Parameter Optimization:

-

Pulse Angle: Set to a 30-degree flip angle to allow for a shorter relaxation delay.

-

Acquisition Time (at): Set to 3-4 seconds to ensure adequate data point resolution.

-

Relaxation Delay (d1): Set to 2 seconds. This ensures the nuclei have sufficiently relaxed before the next pulse, allowing for accurate integration.

-

Number of Scans (ns): Start with 16 scans. Increase if necessary to improve the signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply an exponential multiplying function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, then perform the Fourier transform.

-

Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals. The relative integrals should correspond to the number of protons giving rise to each signal (2:2:2 ratio).

Caption: Experimental workflow for ¹H NMR spectrum acquisition.

Visualizing Molecular Connectivity

The key structural information derived from the ¹H NMR spectrum is the connectivity between proton environments, revealed by spin-spin coupling.

Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin coupling interactions.

Conclusion

The ¹H NMR spectrum of this compound is a powerful signature of its molecular structure. A systematic analysis reveals an aromatic AA'BB' system and an aliphatic quartet, both shifted significantly downfield due to the potent electron-withdrawing nature of the substituents. The predicted chemical shifts, multiplicities, and coupling constants provide a clear template for the verification of this compound's identity in a research or industrial setting. By following the detailed experimental protocol provided, scientists can reliably obtain high-fidelity data, ensuring the integrity and accuracy of their structural assignments.

References

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene

Abstract

Introduction: The Importance of Structural Elucidation

1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene is a halogenated organosulfone, a class of compounds with significant applications in medicinal chemistry and materials science. The precise arrangement of its constituent atoms, particularly the substituted benzene ring and the trifluoroethylsulfonyl group, dictates its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.

¹³C NMR spectroscopy is an unparalleled tool for determining the carbon framework of organic molecules. By probing the magnetic environments of individual carbon atoms, this technique provides detailed information about connectivity, chemical functionality, and stereochemistry. This guide will serve as a practical resource for understanding and obtaining the ¹³C NMR spectrum of the title compound.

Predicted ¹³C NMR Spectrum and Signal Assignment

The predicted ¹³C NMR spectrum of this compound is based on the analysis of substituent effects on the chemical shifts of the benzene ring and the characteristic signals of the trifluoroethylsulfonyl moiety. The structure and atom numbering are shown below:

Caption: Molecular structure and atom numbering for this compound.

Aromatic Region (δ 120-145 ppm)

The benzene ring will exhibit four distinct signals due to the para-substitution pattern, which maintains a plane of symmetry. The chemical shifts are influenced by the inductive and resonance effects of the bromo and trifluoroethylsulfonyl substituents.

-

C1 (ipso-carbon attached to Bromine): The bromine atom, despite being electronegative, exerts a "heavy atom effect," which paradoxically shields the directly attached carbon nucleus.[1] This results in an upfield shift compared to what would be expected based on electronegativity alone.[1] Therefore, the signal for C1 is predicted to be in the range of δ 122-128 ppm .

-

C4 (ipso-carbon attached to the Sulfonyl Group): The sulfonyl group is strongly electron-withdrawing, leading to a significant deshielding of the attached carbon atom. This will result in a downfield shift for the C4 signal, predicted to be in the range of δ 140-145 ppm .

-

C2/C6 (ortho to Bromine, meta to Sulfonyl): These carbons will be influenced by both substituents. The deshielding effect of the sulfonyl group at the meta position and the inductive effect of the bromine at the ortho position will result in a downfield shift. The predicted chemical shift for C2 and C6 is in the range of δ 132-136 ppm .

-

C3/C5 (meta to Bromine, ortho to Sulfonyl): These carbons are strongly deshielded by the adjacent electron-withdrawing sulfonyl group. Their signal is expected to appear downfield, in the range of δ 128-132 ppm .

Aliphatic Region (δ 40-130 ppm)

The trifluoroethylsulfonyl group will give rise to two signals.

-

C7 (Methylene Carbon, -SO₂-CH₂-): This carbon is adjacent to the strongly electron-withdrawing sulfonyl group, which will cause a significant downfield shift. Based on data for similar structures, the chemical shift for C7 is predicted to be in the range of δ 55-65 ppm .

-

C8 (Trifluoromethyl Carbon, -CF₃): The three fluorine atoms cause a very strong deshielding of this carbon. Furthermore, the signal will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift for C8 is predicted to be in the range of δ 120-128 ppm (quartet, ¹JCF ≈ 275-280 Hz) .[2]

Summary of Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment Rationale |

| C1 | 122-128 | Singlet | Attached to Br (heavy atom effect) |

| C2/C6 | 132-136 | Singlet | Ortho to Br, meta to SO₂R |

| C3/C5 | 128-132 | Singlet | Meta to Br, ortho to SO₂R |

| C4 | 140-145 | Singlet | Attached to electron-withdrawing SO₂R |

| C7 | 55-65 | Singlet | Methylene adjacent to SO₂ |

| C8 | 120-128 | Quartet | Trifluoromethyl group |

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental procedure is recommended.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that should provide good solubility. A concentration of 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃ is recommended.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak for referencing, but the addition of TMS can provide a more accurate reference.

-

Sample Filtration: If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid compromising the magnetic field homogeneity.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or zgdc30 | Standard proton-decoupled ¹³C experiment. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | To ensure good digital resolution. |

| Relaxation Delay (D1) | 2.0 - 5.0 s | To allow for full relaxation of quaternary carbons. |

| Number of Scans (NS) | 1024 or more | To achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | 250 ppm (0-250 ppm) | To encompass all expected carbon signals. |

| Temperature | 298 K | Standard room temperature acquisition. |

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm or the TMS peak at δ 0.00 ppm.

Workflow for Spectral Analysis

Caption: A workflow diagram illustrating the key stages from sample preparation to final structural confirmation.

Conclusion

This technical guide provides a detailed predictive analysis and a robust experimental framework for the ¹³C NMR characterization of this compound. By understanding the influence of the bromo and trifluoroethylsulfonyl substituents on the carbon chemical shifts, researchers can confidently assign the signals in an experimentally acquired spectrum. The provided protocols for sample preparation, data acquisition, and processing will enable the collection of high-quality data, leading to unambiguous structural elucidation. This foundational spectroscopic knowledge is essential for the advancement of research and development involving this and related chemical entities.

References

mass spectrometry of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene

An In-Depth Technical Guide to the Mass Spectrometry of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene

Executive Summary

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, a compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the underlying principles and causal relationships that govern analytical choices. We will explore the molecule's inherent properties that dictate its behavior in a mass spectrometer, predict its fragmentation patterns under different ionization regimes, and provide field-proven protocols for its analysis. This guide is structured to serve as a practical and educational resource for researchers, scientists, and professionals in drug development, enabling them to develop robust analytical methods and accurately interpret complex mass spectral data.

Part 1: Foundational Concepts for the Analyst

A successful mass spectrometric analysis begins with a thorough understanding of the analyte and the analytical techniques. The choices made at this stage are critical for generating high-quality, interpretable data.

The Analyte: Structure and Properties of this compound

The target molecule, this compound, possesses several key structural features that influence its mass spectrometric behavior: a brominated aromatic ring, a sulfonyl linker, and a trifluoroethyl group.

-

Molecular Formula: C₈H₆BrF₃O₂S

-

Monoisotopic Mass: 301.9224 Da (for ⁷⁹Br) and 303.9204 Da (for ⁸¹Br)

-

Key Structural Features:

-

Bromobenzene moiety: The presence of a bromine atom is the most significant feature, as it imparts a highly characteristic isotopic signature.

-

Aryl Sulfone Group: The -SO₂- group is a strong electron-withdrawing group that influences the molecule's polarity and fragmentation pathways.

-

Trifluoroethyl Group: The -CH₂CF₃ group introduces fluorine atoms and provides additional fragmentation sites.

-

Core Principles of Ionization: A Tale of Two Techniques

The ionization method is the most critical experimental parameter. The choice between a "hard" or "soft" ionization technique determines whether the primary goal is to obtain structural information through fragmentation or to confirm molecular weight.

-

Electron Impact (EI) Ionization: EI is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the sample, causing it to ionize and extensively fragment.[1][2] This method is invaluable for elucidating the molecule's structure by analyzing the resulting fragment ions. However, the molecular ion peak may be of low intensity or absent altogether due to its instability.[3][4]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution by creating a fine, charged aerosol.[5] It imparts minimal excess energy to the analyte, resulting in very little fragmentation.[4][5] This makes ESI the method of choice for unequivocally determining the molecular weight of the parent compound, typically observed as a protonated molecule [M+H]⁺ or other adducts ([M+Na]⁺, [M+K]⁺).

The Isotopic Signature of Bromine: The Unmistakable M/M+2 Doublet

Nature has provided a convenient diagnostic tool for identifying bromine-containing compounds in mass spectrometry. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[6][7]

This natural distribution results in any bromine-containing ion appearing as a pair of peaks (a doublet) of almost equal intensity, separated by 2 m/z units.[8][9] This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in an ion.

Part 2: Predictive Analysis and Spectral Interpretation

Based on the foundational principles of mass spectrometry and the known fragmentation patterns of related chemical classes, we can predict the mass spectrum of this compound.

Electron Impact (EI-MS): Predicting the Fragmentation Cascade

Under EI conditions, the energetically unstable molecular ion will undergo a series of cleavage reactions. The most probable fragmentation pathways are initiated at the weakest bonds and lead to the formation of stable ions or neutral losses.

Key predicted fragmentation pathways include:

-

C-S Bond Cleavage: Cleavage of the bond between the aromatic ring and the sulfur atom.

-

S-C Bond Cleavage: Cleavage of the bond between the sulfur atom and the ethyl group.

-

Loss of SO₂: A common rearrangement reaction for aryl sulfones involves the extrusion of sulfur dioxide (SO₂), a stable neutral molecule.[10]

-

Loss of Bromine: Cleavage of the C-Br bond, resulting in the loss of a bromine radical.[8]

References

- 1. Mass 2021 2 (Electron impact) | PDF [slideshare.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. savemyexams.com [savemyexams.com]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene in Organic Solvents

Introduction

1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene is a halogenated and fluorinated aromatic sulfone. Its structural complexity, incorporating a brominated phenyl ring, a sulfonyl linker, and a trifluoroethyl group, suggests its potential as a versatile building block in medicinal chemistry and materials science. The sulfonyl group is a key pharmacophore in various drugs, while the trifluoroalkyl motif is known to enhance metabolic stability and lipophilicity.[1] Understanding the solubility of this compound in various organic solvents is a critical first step for its application in synthesis, purification, formulation, and biological screening.

This technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its structural attributes. In the absence of extensive empirical data in the public domain, this document offers a predictive framework grounded in the fundamental principles of solute-solvent interactions. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility using the isothermal shake-flask method is presented, empowering researchers to generate reliable and reproducible data.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like"[2]. The structure of this compound features distinct regions that contribute to its overall polarity and potential for intermolecular interactions:

-

Bromobenzene Core : This is a relatively nonpolar and lipophilic component. The presence of bromine increases the molecular weight and polarizability.

-

Sulfonyl Group (-SO₂-) : This is a strongly polar and electron-withdrawing group. The oxygen atoms are potential hydrogen bond acceptors. This group significantly increases the polarity of the molecule.

-

2,2,2-Trifluoroethyl Group (-CH₂CF₃) : The trifluoromethyl (-CF₃) moiety is highly lipophilic and electron-withdrawing.[3][4] While it can participate in weak hydrogen bonding, its primary contribution is to increase the nonpolar character of this part of the molecule.

Based on these structural features, a qualitative solubility profile in various classes of organic solvents can be predicted.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN) | High to Moderate | These solvents are highly polar and can effectively solvate the polar sulfonyl group. Their inability to act as strong hydrogen bond donors is less of a hindrance as the solute is primarily a hydrogen bond acceptor. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to Low | While these solvents can engage in hydrogen bonding with the sulfonyl group, the large, nonpolar bromophenyl and trifluoroethyl groups may limit overall solubility compared to polar aprotic solvents. |

| Less Polar | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone | Moderate | These solvents offer a balance of polarity that can interact favorably with both the polar sulfonyl group and the less polar regions of the molecule. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The significant polarity mismatch between the highly polar sulfonyl group and these nonpolar solvents will likely result in poor solvation and, consequently, low solubility. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the isothermal shake-flask method, a gold-standard technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath

-

Vials with screw caps and PTFE septa

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.

Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-course experiment is recommended to determine the optimal equilibration time.

-

-

Sample Preparation for Analysis :

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification :

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC method (or other quantitative technique) to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility :

-

Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor

-

The experimental workflow is illustrated in the diagram below.

Caption: Experimental workflow for the determination of solubility using the isothermal shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., DMSO | Value | Value |

| e.g., Ethanol | Value | Value |

| e.g., Dichloromethane | Value | Value |

| e.g., Hexane | Value | Value |

The results from these experiments will provide a quantitative basis to validate or refine the initial predictions. Discrepancies between predicted and observed solubility can offer deeper insights into specific solute-solvent interactions that may not be immediately apparent from structural analysis alone.

Conclusion

References

commercial suppliers of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene

An In-Depth Technical Guide to the Commercial Sourcing and Application of 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement and strategic application of 1-bromo-4-((trifluoromethyl)sulfonyl)benzene. We will delve into its chemical properties, commercial availability, and its pivotal role as a versatile building block in modern synthetic chemistry, supported by practical, field-proven protocols.

Introduction: Clarifying the Reagent of Interest

In the field of specialized chemical synthesis, precise nomenclature is critical. While the query for "1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene" points to a specific molecular structure, the more readily available and widely utilized analog in commercial and research settings is 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene . This compound, bearing a trifluoromethylsulfonyl group instead of a trifluoroethylsulfonyl group, is a cornerstone reagent for introducing the potent trifluoromethylsulfonyl moiety into complex molecules.

The trifluoromethylsulfonyl (-SO₂CF₃) group is highly valued in drug design for its strong electron-withdrawing nature and its ability to enhance metabolic stability and cell permeability. The bromo-substituent provides a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions. This guide will focus on the properties, sourcing, and application of this key intermediate, CAS Number 312-20-9 .

Physicochemical Properties and Specifications

Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 312-20-9 | [1] |

| Molecular Formula | C₇H₄BrF₃O₂S | [1][2] |

| Molecular Weight | 289.07 g/mol | [1][3] |

| Appearance | Solid | [1] |

| InChI Key | BRNFLBCPGQCBQQ-UHFFFAOYSA-N | [1] |

| SMILES | BrC1=CC=C(C=C1)S(C(F)(F)F)(=O)=O | [1] |

| Hazard Class | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [1] |

| Storage Class | 11 - Combustible Solids | [1] |

Commercial Suppliers and Procurement

Reliable sourcing is the foundation of reproducible research. 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene is available from several reputable chemical suppliers catering to the research and bulk chemical markets. When procuring this reagent, it is crucial to request a Certificate of Analysis (CoA) to verify purity and identity.

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | ≥98.0% (GC) | Offers various quantities for research purposes. Note: Some listings may be for early discovery and require buyer confirmation of identity and purity.[1] |

| Benchchem | High-purity | Marketed as a versatile building block for organic synthesis, particularly in pharmaceutical and agrochemical research.[2] |

| Biosynth | Varies | Available as a research chemical, listed with key physicochemical properties and safety information.[3] |

| Thermo Scientific (Fisher Scientific) | Varies | Available through the Fisher Scientific marketplace, often fulfilled by partners like Sigma-Aldrich.[4] |

Strategic Importance in Medicinal Chemistry and Drug Discovery

The molecular architecture of 1-bromo-4-((trifluoromethyl)sulfonyl)benzene makes it an exceptionally valuable building block for two primary reasons:

-

The Trifluoromethylsulfonyl Moiety : This group is a bioisostere for other functionalities and is known to significantly enhance the pharmacokinetic profile of drug candidates. Its strong electron-withdrawing properties can modulate the pKa of nearby functional groups, and its metabolic stability can prevent unwanted degradation in vivo. The incorporation of trifluoromethyl groups has been linked to improved potency and selectivity of drug candidates.[2]

-

The Aryl Bromide Handle : The bromine atom on the phenyl ring is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and efficient construction of complex molecular scaffolds from this simple starting material.

Logical Workflow: Application in Suzuki Cross-Coupling

The following diagram illustrates a typical synthetic workflow where 1-bromo-4-((trifluoromethyl)sulfonyl)benzene is used as a substrate in a Suzuki cross-coupling reaction to form a biaryl system, a common core structure in many pharmaceutical agents.

Caption: A typical Suzuki cross-coupling workflow utilizing the aryl bromide.

Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, self-validating methodology for the coupling of 1-bromo-4-((trifluoromethyl)sulfonyl)benzene with a generic arylboronic acid. The causality for each step is explained to ensure technical understanding and reproducibility.

Objective: To synthesize a 4-aryl-1-((trifluoromethyl)sulfonyl)benzene derivative.

Materials:

-

1-Bromo-4-((trifluoromethyl)sulfonyl)benzene (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Toluene (Anhydrous)

-

Water (Degassed)

-

Reaction vessel (e.g., Schlenk flask) with condenser and magnetic stirrer

-

Inert atmosphere supply (Nitrogen or Argon)

Methodology:

-

Vessel Preparation (Trustworthiness Pillar): The reaction vessel is rigorously dried in an oven and cooled under a stream of inert gas (N₂ or Ar). Causality: Palladium(0) catalysts are sensitive to oxygen and moisture, which can lead to catalyst deactivation and poor yields. An inert atmosphere is critical.

-

Reagent Addition: To the cooled flask, add 1-bromo-4-((trifluoromethyl)sulfonyl)benzene (1.0 eq), the chosen arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst (0.03 eq). Causality: A slight excess of the boronic acid ensures complete consumption of the limiting bromide starting material. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.

-

Solvent Addition: Add anhydrous toluene and degassed water to the flask via syringe to create a biphasic mixture (typically a 4:1 to 5:1 ratio of toluene to water). Causality: The biphasic system facilitates the dissolution of both the organic-soluble aryl halides/catalysts and the water-soluble inorganic base, enhancing reaction kinetics. Degassing the water (by sparging with N₂ or Ar for 20-30 minutes) is another measure to remove dissolved oxygen.

-

Reaction Execution: Equip the flask with a condenser, ensure the inert atmosphere is maintained, and heat the mixture to 85-95 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: Heat is required to overcome the activation energy of the catalytic cycle. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or degradation.

-